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molecular formula C14H20O3 B8619685 Methyl 4-hydroxy-3,5-diisopropylbenzoate

Methyl 4-hydroxy-3,5-diisopropylbenzoate

Cat. No. B8619685
M. Wt: 236.31 g/mol
InChI Key: IKNKDQCUTSWYAY-UHFFFAOYSA-N
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Patent
US07226946B2

Procedure details

Carbon tetrachloride (28 mL) was added dropwise to a mixture of 2,6-diisopropylphenol (37.5 mL), copper powder (2 g), methanol (150 mL), and 40% aqueous solution of sodium hydroxide (150 mL), at 40–50° C. The reaction temperature was warmed to about 60° C., and the resulting mixture was allowed to stir for 4 hours. The mixture was poured into water and extracted with toluene (3×). The combined organics were washed (brine), dried over sodium sulfate and concentrated. Chromatography with ethyl ether:hexanes as the eluent (gradient 5/95 to 8/92) provided material that precipitated as a white solid upon addition of hexane. The white solid was collected by filtration to provide the title compound (1.06 g); 1H-NMR(CDCl3) δ=1.29 (d, 12H, CH(CH3)2), 3.16 (m, 2H, CH (CH3)2), 3.87 (S, 3H, OCH3), 5.22 (S, 1H, OH), 7.78 (S, 2H, ArH).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)(Cl)Cl.[CH:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]([CH3:17])[CH3:16])[C:10]=1[OH:18])([CH3:8])[CH3:7].[CH3:19][OH:20].[OH-:21].[Na+]>[Cu].O>[CH3:19][O:20][C:1]([C:13]1[CH:14]=[C:9]([CH:6]([CH3:8])[CH3:7])[C:10]([OH:18])=[C:11]([CH:15]([CH3:17])[CH3:16])[CH:12]=1)=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
copper
Quantity
2 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3×)
WASH
Type
WASH
Details
The combined organics were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatography with ethyl ether:hexanes as the eluent (gradient 5/95 to 8/92) provided material
CUSTOM
Type
CUSTOM
Details
that precipitated as a white solid upon addition of hexane
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C(=C1)C(C)C)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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